MDM2-p53-IN-20

MDM2-p53 PPI Binding Affinity IC50/Ki Comparison

MDM2-p53-IN-20 (Compd B-11j) offers a distinct spiroindole-pyrrolidinone core for MDM2-p53 PPI inhibition, structurally differentiated from imidazoline/pyrrolidine chemotypes. Sourced from patent WO2017060431, it serves as a tool compound for SAR exploration, scaffold-hopping, and in vitro studies in wild-type TP53 models. Researchers must independently validate activity and working concentrations prior to use.

Molecular Formula C32H27Cl2FN4O8
Molecular Weight 685.5 g/mol
Cat. No. B12367528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDM2-p53-IN-20
Molecular FormulaC32H27Cl2FN4O8
Molecular Weight685.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])C(=O)CC2C(C(C3(N2CC4CC4)C5=C(C=C(C=C5)Cl)NC3=O)C6=C(C(=CC=C6)Cl)F)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C32H27Cl2FN4O8/c1-15-18(30(41)47-2)9-10-19(28(15)38(43)44)25(40)13-24-29(39(45)46)26(20-4-3-5-22(34)27(20)35)32(37(24)14-16-6-7-16)21-11-8-17(33)12-23(21)36-31(32)42/h3-5,8-12,16,24,26,29H,6-7,13-14H2,1-2H3,(H,36,42)/t24-,26-,29+,32+/m0/s1
InChIKeyDPBSJCGSPDYHAN-CEWIPMDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDM2-p53-IN-20 Procurement Overview: Synthetic MDM2-p53 PPI Inhibitor with Spiroindole-Pyrrolidinone Scaffold


MDM2-p53-IN-20 (also known as Compd B-11j, CAS: 2095120-09-3) is a synthetic small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI) . It is characterized by a spiroindole-pyrrolidinone core scaffold and a molecular formula of C32H27Cl2FN4O8 (MW = 685.48) [1]. The compound is described in patent literature as a member of a series of spiroindolepyrrolidinone derivatives developed as MDM2-p53 inhibitors, intended for research applications in cancer models with wild-type p53 [2].

Why MDM2-p53-IN-20 Cannot Be Interchanged with Nutlins, RG7388, or AMG-232 Without Scientific Validation


The MDM2-p53 inhibitor class is highly heterogeneous in terms of binding affinity (IC50/Ki ranges spanning three orders of magnitude), selectivity for MDM2 versus MDM4/X, and pharmacokinetic properties [1]. Clinical-stage compounds such as RG7388 (idasanutlin), AMG-232 (navtemadlin), and HDM201 possess well-characterized, low-nanomolar IC50 values (e.g., AMG-232 IC50 = 0.6 nM, Kd = 0.045 nM) and documented in vivo pharmacology [2]. In contrast, MDM2-p53-IN-20 is a patent-disclosed research tool compound for which publicly available peer-reviewed quantitative binding and cellular activity data remain absent or undisclosed [3]. Substituting MDM2-p53-IN-20 for a clinically validated inhibitor without prior in-house validation introduces substantial experimental risk, as differences in binding kinetics, target residence time, or off-target profiles may profoundly affect experimental outcomes and reproducibility [4].

MDM2-p53-IN-20 Comparative Evidence: Quantitative Differentiation Analysis


MDM2-p53-IN-20: Absence of Validated IC50/Ki Data Relative to Clinically Advanced MDM2 Inhibitors

A comprehensive search of peer-reviewed literature and authoritative databases reveals a critical data gap: no quantitative binding affinity (IC50 or Ki) or cellular activity data for MDM2-p53-IN-20 is available in public domain sources . This stands in stark contrast to clinically advanced MDM2 inhibitors, for which extensive, publicly validated datasets exist. For example, AMG-232 demonstrates an IC50 of 0.6 nM and Kd of 0.045 nM in biochemical assays [1], while MDM2-p53-IN-16, a structurally related analog from the same class, is reported with an IC50 of 4.3 nM . The absence of such data for MDM2-p53-IN-20 represents a significant experimental variable and prohibits direct quantitative comparison for procurement decisions based on potency.

MDM2-p53 PPI Binding Affinity IC50/Ki Comparison

MDM2-p53-IN-20: Distinct Spiroindole-Pyrrolidinone Scaffold Differentiates from Imidazoline (Nutlin) and Pyrrolidine (RG7388) Chemotypes

MDM2-p53-IN-20 is characterized by a spiroindole-pyrrolidinone core scaffold as disclosed in patent WO2017060431 [1]. This chemotype is structurally distinct from three major classes of MDM2 inhibitors: the cis-imidazoline scaffold of Nutlin-3a [2], the pyrrolidine-based scaffold of RG7388 (idasanutlin) [3], and the piperidinone scaffold of AMG-232 [4]. Scaffold differentiation is a recognized driver of variations in binding mode, target residence time, and selectivity for MDM2 versus the homologous MDM4/X protein [5].

Chemical Scaffold Spiroindole Chemotype Differentiation

MDM2-p53-IN-20: A Structurally Analogous Member of the MDM2-p53-IN Series with Undisclosed Comparative Activity Data

MDM2-p53-IN-20 (Compd B-11j) is part of a series that includes MDM2-p53-IN-16 (IC50 = 4.3 nM) , MDM2-p53-IN-18 (Compd A-7b) [1], and MDM2-p53-IN-19 (Compd A-8d) [2]. While MDM2-p53-IN-16 has a published IC50, no comparative SAR data quantifying the activity relationship between MDM2-p53-IN-20 and MDM2-p53-IN-16 is publicly available. The structural modifications that differentiate these analogs (as designated by the 'Compd' identifiers in the patent) are not correlated with quantitative activity differences in accessible sources.

Analog Series Structure-Activity Relationship MDM2-p53-IN

MDM2-p53-IN-20: Preclinical In Vivo Data Deficiency versus Validated Xenograft Activity of AMG-232 and Nutlin-3a

MDM2-p53-IN-20 lacks any publicly reported in vivo pharmacokinetic or pharmacodynamic data, including tumor xenograft efficacy studies . In contrast, AMG-232 has demonstrated significant in vivo antitumor activity in SJSA-1 osteosarcoma xenograft models with an ED50 of 9.1 mg/kg [1], and Nutlin-3a has shown potent activity against osteosarcoma xenografts [2]. The absence of in vivo validation for MDM2-p53-IN-20 represents a substantial differentiation point for procurement decisions involving translational research applications.

In Vivo Pharmacology Xenograft Preclinical Efficacy

Appropriate Research Use Cases for MDM2-p53-IN-20 Based on Available Evidence


Scaffold-Hopping and Novel Chemotype Exploration in MDM2 Inhibitor Discovery

MDM2-p53-IN-20 is suitable for medicinal chemistry programs exploring spiroindole-pyrrolidinone-based MDM2 inhibitors, as disclosed in patent WO2017060431 [1]. The scaffold is structurally distinct from the imidazoline (Nutlin) and pyrrolidine (RG7388) chemotypes that dominate clinical development [2]. Researchers seeking novel intellectual property or investigating scaffold-dependent differences in binding mode, selectivity for MDM2 versus MDM4, or pharmacokinetic properties may use this compound as a representative of the spiroindole class [3].

In Vitro Mechanistic Studies in p53 Wild-Type Cancer Cell Lines (De Novo Validation Required)

MDM2-p53-IN-20 may be employed as a tool compound for in vitro studies of MDM2-p53 PPI disruption in cancer cell lines harboring wild-type TP53. However, due to the absence of publicly available IC50/Ki data, researchers must independently validate the compound's activity and determine appropriate working concentrations in their specific cellular models prior to experimental use [1]. This internal validation step is a prerequisite for any procurement intended for mechanistic studies.

Control Compound for Patent-Protected Scaffold Comparison Studies

Given its patent-disclosed spiroindole-pyrrolidinone scaffold [1], MDM2-p53-IN-20 can serve as a comparator or reference compound in studies investigating structure-activity relationships across different MDM2 inhibitor chemotypes. It may be particularly useful as a negative control or baseline comparator when evaluating novel inhibitors derived from alternative chemical series, provided that its activity is first calibrated against established standards such as Nutlin-3a [2].

Organic Synthesis and Methodology Development Involving Spiroindole-Pyrrolidinone Frameworks

MDM2-p53-IN-20 (C32H27Cl2FN4O8, MW = 685.48) can be utilized as a substrate or reference standard in synthetic chemistry applications focused on spirocyclic compound preparation, reaction optimization, or analytical method development [1]. Its well-defined molecular formula and CAS registry (2095120-09-3) facilitate accurate procurement and documentation for synthetic workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDM2-p53-IN-20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.